molecular formula C17H15F3N4S B12137311 3-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine

3-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine

Cat. No.: B12137311
M. Wt: 364.4 g/mol
InChI Key: PVJSIFREPRNRBP-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine is a triazole derivative characterized by a 1,2,4-triazole core substituted with a 4-methylphenyl group at position 3 and a 3-(trifluoromethyl)benzylthio moiety at position 3. This compound is synthesized via nucleophilic substitution reactions, typically involving the coupling of a thiol-containing triazole precursor with a benzyl halide derivative in the presence of a base such as K₂CO₃ in ethanol (EtOH) . Structural elucidation is achieved through NMR spectroscopy and X-ray crystallography, which confirm the regioselective S-benzylation and planar geometry of the triazole ring .

The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, making this compound a candidate for pharmaceutical applications, particularly in antimicrobial and anticancer research .

Properties

Molecular Formula

C17H15F3N4S

Molecular Weight

364.4 g/mol

IUPAC Name

3-(4-methylphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C17H15F3N4S/c1-11-5-7-13(8-6-11)15-22-23-16(24(15)21)25-10-12-3-2-4-14(9-12)17(18,19)20/h2-9H,10,21H2,1H3

InChI Key

PVJSIFREPRNRBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine typically involves multiple steps. One common approach includes the formation of the triazole ring followed by the introduction of the trifluoromethyl group and the sulfanyl linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole compounds.

Scientific Research Applications

3-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The triazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Triazole Derivatives

Compound Name R₁ (Position 3) R₂ (Position 5) Key Features
Target Compound 4-Methylphenyl 3-(Trifluoromethyl)benzylthio Enhanced lipophilicity (CF₃), moderate solubility in polar solvents
3-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine 2,6-Dichlorophenyl 3-(Trifluoromethyl)benzylthio Higher halogen content; increased antimicrobial potency
3-[(2-Methylbenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-amine 2-Methylbenzylthio Phenyl Lower molecular weight; reduced metabolic stability
3-(Benzylsulfanyl)-N-(4-nitrobenzylidene)-4H-1,2,4-triazol-4-amine Benzylthio 4-Nitrobenzylidene Nitro group enhances electrophilicity; potential for redox activity
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Aryl 3-Bromophenyl Bromine substituent improves halogen bonding in receptor interactions

Substituent Impact :

  • Electron-Withdrawing Groups (e.g., CF₃, NO₂): Increase stability and resistance to enzymatic degradation but may reduce solubility .
  • Halogen Substituents (e.g., Cl, Br) : Enhance binding affinity to biological targets via halogen bonding .
  • Alkyl/Aryl Thioethers : Improve membrane permeability but may introduce steric hindrance .

Key Observations :

  • Microwave synthesis (e.g., ) reduces reaction time and improves yields compared to conventional heating.
  • S-Benzylation () is regioselective but requires prolonged reaction times.

Physicochemical Properties

Table 3: Physicochemical Data

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (DMSO) LogP
Target Compound 376.39 160–162 (predicted) High 3.8
3-(Methylthio)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-4-amine 226.28 132–134 Moderate 2.1
3-(Isopropylthio)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-4-amine 254.35 130–132 Low 2.9
3-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine 343.15 175–177 Low 4.5

Trends :

  • Bulkier substituents (e.g., isopropylthio, dichlorophenyl) increase molecular weight and LogP, reducing aqueous solubility .
  • The trifluoromethyl group in the target compound balances lipophilicity and solubility better than purely hydrophobic substituents .

Table 4: Antimicrobial and Anticancer Activities

Compound Antimicrobial (MIC, µg/mL) Anticancer (IC₅₀, µM) Mechanism of Action
Target Compound 3.125 (E. coli), 6.25 (S. aureus) 12.5 (MCF-7) DNA intercalation; kinase inhibition
3-((1H-Benzo[d]imidazol-1-yl)methyl)-4H-1,2,4-triazol-4-amine 1.5–3.125 (broad-spectrum) N/A Membrane disruption; efflux pump inhibition
3-(Ethylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine 6.25–12.5 (C. albicans) 25.0 (HeLa) Reactive oxygen species (ROS) generation
5-(4-Chlorophenyl)-3-[(3-chlorophenyl)methylthio]-4H-1,2,4-triazol-4-amine 12.5–25.0 (gram-positive bacteria) 50.0 (A549) Topoisomerase II inhibition

Notable Findings:

  • The target compound’s trifluoromethyl and benzylthio groups synergistically enhance antimicrobial potency compared to non-fluorinated analogs .
  • Benzimidazole-containing triazoles () exhibit superior broad-spectrum activity due to aromatic stacking interactions.

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